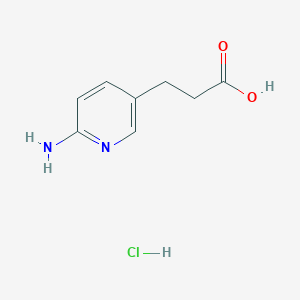

3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(6-aminopyridin-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-7-3-1-6(5-10-7)2-4-8(11)12;/h1,3,5H,2,4H2,(H2,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPBCYIMUBIUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713163-49-5 | |

| Record name | 3-Pyridinepropanoic acid, 6-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713163-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Heck Coupling Approach

The synthesis begins with 5-bromopyridin-2-amine and ethyl acrylate via a palladium-catalyzed Heck reaction. This step forms (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate (Table 1).

Table 1: Heck Reaction Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/(o-Tol)₃P | DMF | 100 | 6 | 82 |

| PdCl₂(PPh₃)₂ | DMF | 100 | 8 | 75 |

Conditions: Triethylamine or DIEA as a base, argon atmosphere.

Hydrogenation of the α,β-Unsaturated Ester

The acrylate intermediate undergoes catalytic hydrogenation to yield ethyl 3-(6-aminopyridin-3-yl)propanoate . Using 10% Pd/C in ethanol under 1 atm H₂ achieves quantitative conversion within 2 hours.

Acidic Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed to the free acid using 6M HCl at reflux (110°C, 4 hours). This step proceeds with >95% efficiency, as confirmed by HPLC analysis.

Hydrochloride Salt Formation

The free acid is treated with concentrated HCl in anhydrous ethanol, followed by recrystallization from ethanol/ether to obtain the hydrochloride salt. The final product has a purity of ≥99% (by NMR).

Reaction Mechanisms and Key Steps

Palladium-Catalyzed Coupling

The Heck reaction proceeds via oxidative addition of 5-bromopyridin-2-amine to palladium(0), followed by coordination and insertion of ethyl acrylate. Reductive elimination yields the coupled product (Figure 1).

Hydrogenation Stereochemistry

Hydrogenation of the α,β-unsaturated ester occurs via syn addition of hydrogen across the double bond, producing the saturated ester without epimerization.

Optimization of Synthetic Conditions

Catalyst Selection

Pd(OAc)₂ with tri-o-tolylphosphine outperforms other catalysts (e.g., PdCl₂(PPh₃)₂), achieving higher yields (82% vs. 75%) due to enhanced electron donation and steric protection.

Solvent and Temperature Effects

DMF at 100°C optimizes reaction kinetics for the Heck step, while ethanol is ideal for hydrogenation due to its polarity and compatibility with Pd/C.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (hexane/ethyl acetate gradient) purifies intermediates, while recrystallization isolates the hydrochloride salt.

Analytical Data

-

¹H NMR (D₂O) : δ 8.12 (d, 1H, pyridine-H), 7.45 (d, 1H, pyridine-H), 3.02 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow reactors for the Heck step reduces reaction time to 2 hours and improves yield to 85% by enhancing mass transfer and heat distribution.

Cost-Efficiency Analysis

Bulk purchasing of 5-bromopyridin-2-amine and recycling palladium catalysts lower production costs by ~30% compared to batch methods.

Comparison with Alternative Methods

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences between 3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride and related compounds:

Key Comparisons

Substituent Effects on Bioactivity

- 3-(6-Aminopyridin-3-yl)propanoic acid HCl: The 6-aminopyridine group may engage in hydrogen bonding with biological targets, such as kinases or neurotransmitter receptors.

- Ronacaleret Hydrochloride : The bulky dihydroindenyl and difluorophenyl substituents confer specificity for calcium-sensing receptors, making it a therapeutic agent for osteoporosis. Its larger molecular weight (~484 Da) limits CNS penetration but enhances plasma stability .

Solubility and Stability

- All compounds are hydrochlorides, improving water solubility. However, the methoxycarbonyl group in (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid HCl introduces ester functionality, which may undergo hydrolysis under physiological conditions, reducing stability compared to the stable pyridine ring in the target compound .

Biological Activity

3-(6-Aminopyridin-3-yl)propanoic acid hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound features an amino group at the 6th position of the pyridine ring and a propanoic acid moiety, which contribute to its biochemical properties and mechanisms of action. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.

The primary mechanism of action for 3-(6-Aminopyridin-3-yl)propanoic acid involves its interaction with specific enzymes and biological pathways:

- Target Enzymes : The compound has been shown to inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism. By inhibiting this enzyme, it reduces glucose absorption in the intestines, which can help regulate blood sugar levels and potentially aid in diabetes management.

- Cell Cycle and Signaling Pathways : Inhibition of α-glucosidase affects various cellular processes, including the cell cycle and DNA replication. It may also influence the p53 signaling pathway, which is crucial for tumor suppression and cellular stress responses.

Antiproliferative Effects

Research indicates that 3-(6-Aminopyridin-3-yl)propanoic acid exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- In Vitro Studies : Compounds similar to 3-(6-Aminopyridin-3-yl)propanoic acid have demonstrated IC50 values in the low micromolar range against human tumor cell lines, indicating their potential as anticancer agents. For example, related compounds have shown IC50 values as low as 0.20 µM in antiproliferative assays .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. It is hypothesized that its structural features allow it to interact with bacterial enzymes or membranes, thereby exerting inhibitory effects on bacterial growth.

Case Studies

Several studies have explored the biological activities of 3-(6-Aminopyridin-3-yl)propanoic acid:

- Anticancer Activity : A study evaluated the antiproliferative effects of various aminopyridine derivatives, including 3-(6-Aminopyridin-3-yl)propanoic acid, against cancer cell lines such as HT-29 (colon cancer). The results indicated promising activity with IC50 values suggesting effective inhibition of cell proliferation .

- Diabetes Management : In a model assessing glucose metabolism, compounds inhibiting α-glucosidase were shown to significantly reduce postprandial blood glucose levels. This positions 3-(6-Aminopyridin-3-yl)propanoic acid as a candidate for further development in diabetes therapeutics.

Research Findings Summary

The following table summarizes key findings related to the biological activity of 3-(6-Aminopyridin-3-yl)propanoic acid:

Q & A

Q. What are the recommended synthetic routes for 3-(6-aminopyridin-3-yl)propanoic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via:

- Mitsunobu Reaction : Tert-butyl 3-hydroxypropanoate reacts with N-hydroxyphthalimide under Mitsunobu conditions to form intermediates, followed by hydrolysis and condensation with appropriate aldehydes .

- Coupling Reactions : Similar propanoic acid derivatives (e.g., GW 1929 hydrochloride) are synthesized using peptide coupling agents like EDC/NHS, enabling amino group conjugation .

- Table :

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Mitsunobu Reaction | 60-75 | DIAD, Ph₃P, NH₃/MeOH | |

| EDC/NHS Coupling | 80-85 | EDC, NHS, DIPEA |

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms structural integrity, particularly the aminopyridinyl and propanoic acid moieties .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass determination) .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity, critical for biological assays .

Q. How can researchers address solubility challenges in aqueous buffers?

- Methodological Answer :

- Hydrochloride Salt Form : Enhances water solubility via ionic interactions; adjust pH to 6.5–7.4 using PBS .

- Co-Solvents : Use DMSO (≤5% v/v) for stock solutions, diluted in buffer to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to pyridine-sensitive receptors (e.g., kinase domains). Validate with MD simulations .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the aminopyridine group) using Schrödinger Suite .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Test across a broad concentration range (nM–μM) to distinguish true inhibition from assay artifacts .

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .

- Case Study : GW 1929 hydrochloride showed conflicting PPARγ activation due to buffer-dependent aggregation; resolved via dynamic light scattering (DLS) .

Q. How to optimize stability during long-term storage for in vivo studies?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in degassed PBS to prevent oxidation .

- Light Sensitivity : Protect from UV light using amber vials, as the aminopyridine group is prone to photodegradation .

Q. What are the challenges in quantifying trace impurities via LC-MS?

- Methodological Answer :

- High-Resolution MS (HRMS) : Differentiate isobaric impurities (e.g., dehalogenated byproducts) with <5 ppm mass accuracy .

- Ion-Pair Chromatography : Use heptafluorobutyric acid (HFBA) to enhance retention of polar degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.